1-(3-(Thiazolo[5,4-b]pyridin-2-yl)phenyl)-3-(thiophen-2-yl)urea
Overview
Description
1-(3-(Thiazolo[5,4-b]pyridin-2-yl)phenyl)-3-(thiophen-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a thiazolo[5,4-b]pyridine moiety, a phenyl ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Thiazolo[5,4-b]pyridin-2-yl)phenyl)-3-(thiophen-2-yl)urea typically involves the following steps:
Formation of Thiazolo[5,4-b]pyridine: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Coupling with Phenyl Ring: The thiazolo[5,4-b]pyridine intermediate is then coupled with a phenyl ring using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Introduction of Thiophene Ring: The thiophene ring is introduced through a similar cross-coupling reaction.
Formation of Urea Derivative: Finally, the urea derivative is formed by reacting the intermediate with an isocyanate or carbodiimide under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Thiazolo[5,4-b]pyridin-2-yl)phenyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry: The compound may exhibit biological activity, making it a candidate for drug development. It could be investigated for its potential as an anticancer, antimicrobial, or anti-inflammatory agent.
Materials Science: The unique structural features of the compound may make it suitable for use in the development of advanced materials, such as organic semiconductors or photovoltaic materials.
Chemical Biology: The compound can be used as a probe to study biological processes and molecular interactions.
Mechanism of Action
The mechanism of action of 1-(3-(Thiazolo[5,4-b]pyridin-2-yl)phenyl)-3-(thiophen-2-yl)urea depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
1-(3-(Thiazolo[5,4-b]pyridin-2-yl)phenyl)-3-(thiophen-2-yl)carbamate: Similar structure but with a carbamate group instead of a urea group.
1-(3-(Thiazolo[5,4-b]pyridin-2-yl)phenyl)-3-(furan-2-yl)urea: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
1-(3-(Thiazolo[5,4-b]pyridin-2-yl)phenyl)-3-(thiophen-2-yl)urea is unique due to the combination of its thiazolo[5,4-b]pyridine, phenyl, and thiophene moieties. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-3-thiophen-2-ylurea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4OS2/c22-17(21-14-7-3-9-23-14)19-12-5-1-4-11(10-12)15-20-13-6-2-8-18-16(13)24-15/h1-10H,(H2,19,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJALQNSOMPDHCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NC2=CC=CS2)C3=NC4=C(S3)N=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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